

Physical and Chemical Properties of 2,3'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3'-Dimethylbiphenyl**

Cat. No.: **B1265500**

[Get Quote](#)

2,3'-Dimethylbiphenyl is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.^[1] The physical characteristics of this compound are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of its key physical properties is presented below.

Table 1: Summary of Physical and Chemical Properties for **2,3'-Dimethylbiphenyl**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄	[1]
Molecular Weight	182.265 g/mol	[1]
Melting Point	42 °C	[1]
Boiling Point	273.3 °C at 760 mmHg	[1]
Density	0.973 g/cm ³	[1]
Refractive Index	1.559	[1]
Flash Point	117.4 °C	[1]
Vapor Pressure	0.00965 mmHg at 25°C	[1]
LogP	3.97040	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	1	[1]
Exact Mass	182.109550447	[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **2,3'-Dimethylbiphenyl**.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid. A common method for its determination is the capillary method.

Protocol:

- Sample Preparation: A small amount of finely powdered **2,3'-Dimethylbiphenyl** is packed into a capillary tube, which is sealed at one end.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.
- Heating: The sample is heated at a slow, controlled rate.
- Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.^{[2][3]} For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.^{[4][5]} Distillation is a common method for determining the boiling point of volatile liquids.^[6]

Protocol:

- Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing **2,3'-Dimethylbiphenyl**, a condenser, a receiving flask, and a thermometer positioned to measure the temperature of the vapor.
- Heating: The distillation flask is heated to bring the liquid to a boil.
- Equilibrium: The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.^{[5][6]}
- Pressure Correction: The observed boiling point may be corrected to standard atmospheric pressure if the determination is carried out at a different pressure.

Determination of Density

Density is the mass of a substance per unit volume. For liquids like molten **2,3'-Dimethylbiphenyl**, a pycnometer or a digital density meter can be used.

Protocol using a Pycnometer:

- Calibration: The mass of the empty, clean, and dry pycnometer is determined. It is then filled with a reference substance of known density (e.g., water) and weighed to determine the volume of the pycnometer.
- Sample Measurement: The pycnometer is emptied, dried, and filled with the molten **2,3'-Dimethylbiphenyl**. The mass is then measured.
- Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

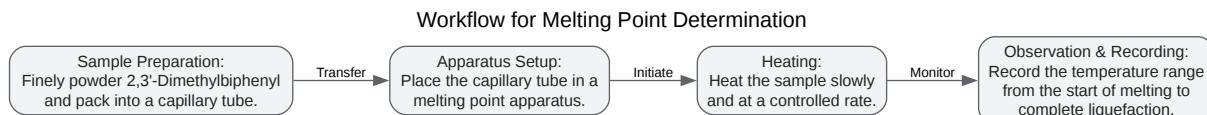
Protocol using a Digital Density Meter:

- Calibration: The instrument is calibrated using air and a standard of known density.
- Measurement: A small sample of the liquid **2,3'-Dimethylbiphenyl** is introduced into the oscillating tube of the meter.
- Reading: The instrument measures the change in oscillation frequency and calculates the density, which is then displayed.[7]

Determination of Solubility

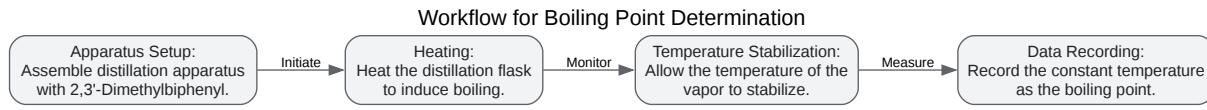
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Based on its non-polar nature, **2,3'-Dimethylbiphenyl** is expected to be insoluble in water but soluble in organic solvents.[8][9]

Qualitative Solubility Protocol:


- Sample Preparation: A small, measured amount of **2,3'-Dimethylbiphenyl** is added to a test tube.
- Solvent Addition: A small volume of the solvent to be tested is added.
- Mixing: The mixture is agitated or vortexed to facilitate dissolution.[10]
- Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the substance is considered soluble in that solvent under the tested conditions.

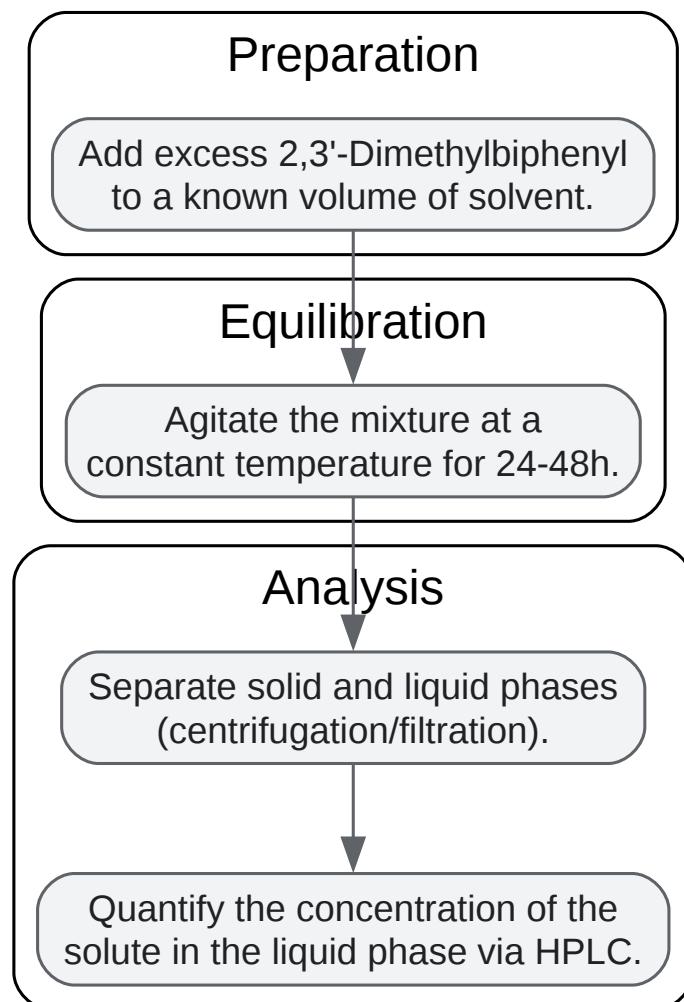
Quantitative Solubility Protocol (Thermodynamic):

- Saturation: An excess amount of solid **2,3'-Dimethylbiphenyl** is added to a known volume of the solvent in a vial to create a saturated solution.[11]
- Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
- Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[11]
- Quantification: The concentration of **2,3'-Dimethylbiphenyl** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]


Visualizations

The following diagrams illustrate the general experimental workflows for determining the physical properties of **2,3'-Dimethylbiphenyl**.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Workflow for Quantitative Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Quantitative Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethyl-1,1'-biphenyl | lookchem [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vernier.com [vernier.com]
- 7. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and Chemical Properties of 2,3'-Dimethylbiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265500#physical-properties-of-2-3-dimethylbiphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com